4-Deacetyl-4-O-isobutyrylkinamycin C
Overview
Description
4-Deacetyl-4-O-isobutyrylkinamycin C is a member of the kinamycin family, which are potent antiproliferative antimicrobial metabolites. These compounds are isolated from various strains of Streptomyces and Salinispora . The kinamycins contain a unique diazotetrahydrobenzo[b]fluorene (diazofluorene) functional group, which is rare among known natural products .
Scientific Research Applications
4-Deacetyl-4-O-isobutyrylkinamycin C has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of diazofluorene derivatives.
Biology: The compound is studied for its antimicrobial properties and its ability to inhibit the growth of various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its antiproliferative effects.
Industry: It is used in the development of new antibiotics and other pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Deacetyl-4-O-isobutyrylkinamycin C involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the diazofluorene core and subsequent functionalization to introduce the isobutyryl and deacetyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically engineered strains of Streptomyces or Salinispora. These microorganisms are cultured under controlled conditions to maximize the yield of the desired compound. The fermentation broth is then subjected to extraction and purification processes to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
4-Deacetyl-4-O-isobutyrylkinamycin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone forms back to hydroquinones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazofluorene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve specific temperatures, solvents, and pH levels to ensure optimal yields .
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted diazofluorene compounds .
Mechanism of Action
The mechanism of action of 4-Deacetyl-4-O-isobutyrylkinamycin C involves the formation of reactive intermediates, such as ortho-quinone methides or free radicals, which can interact with cellular components. These intermediates can cause DNA damage, leading to cell death. The compound targets various molecular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Kinamycin A, B, C, and D: These compounds share the diazofluorene core structure and exhibit similar antimicrobial and antiproliferative properties.
Lomaiviticins: These are structurally related metabolites with potent antimicrobial activity.
Uniqueness
4-Deacetyl-4-O-isobutyrylkinamycin C is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form reactive intermediates and its potent antiproliferative effects make it a valuable compound for scientific research .
Properties
IUPAC Name |
[(1S,3S,4R)-1,2-diacetyloxy-5-cyano-3,7-dihydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O10/c1-10(2)25(34)38-23-19-17(22(36-11(3)29)24(26(23,5)35)37-12(4)30)16-18(28(19)9-27)21(33)15-13(20(16)32)7-6-8-14(15)31/h6-8,10,22-24,31,35H,1-5H3/t22-,23+,24?,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAYEQMDEPTHTO-SJIZWNSKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1C2=C(C(C(C1(C)O)OC(=O)C)OC(=O)C)C3=C(N2C#N)C(=O)C4=C(C3=O)C=CC=C4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O[C@@H]1C2=C([C@@H](C([C@@]1(C)O)OC(=O)C)OC(=O)C)C3=C(N2C#N)C(=O)C4=C(C3=O)C=CC=C4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923592 | |
Record name | 1,2-Bis(acetyloxy)-5-cyano-3,7-dihydroxy-3-methyl-6,11-dioxo-2,3,4,5,6,11-hexahydro-1H-benzo[b]carbazol-4-yl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90923592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120901-49-7 | |
Record name | 4-Deacetyl-4-O-isobutyrylkinamycin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120901497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Bis(acetyloxy)-5-cyano-3,7-dihydroxy-3-methyl-6,11-dioxo-2,3,4,5,6,11-hexahydro-1H-benzo[b]carbazol-4-yl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90923592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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